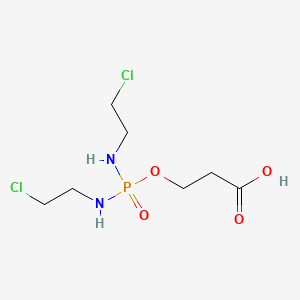
Carboxyifosfamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carboxyifosfamide belongs to the class of organic compounds known as phosphoric monoester diamides. These are organophosphorus compounds containing a monoamide derivative of a phosphoric acid diester functional group. They have the general structure R1OP(=O)(N(R2)R3)N(R4)R5, where R1 = organyl group and R2-R5 = H or organyl. This compound is slightly soluble (in water) and a weakly acidic compound (based on its pKa). This compound has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. This compound can be biosynthesized from aldoifosfamide; which is catalyzed by the enzyme retinal dehydrogenase 1. In humans, this compound is involved in the ifosfamide metabolism pathway and the ifosfamide action pathway.
This compound is a phosphorodiamide.
Aplicaciones Científicas De Investigación
Metabolism of Ifosfamide in Human Liver Microsomes : A study by Preiss et al. (2002) focused on determining the turnover of ifosfamide, including the codetermination of keto- and carboxyifosfamide in human liver microsomes. This research was significant for understanding the metabolic pathway and activity of ifosfamide and its metabolites, including this compound (Preiss et al., 2002).
Urinary Stability of this compound : Joqueviel et al. (1997) investigated the stability of this compound in human urine under various conditions. This study is crucial for understanding the stability and degradation behavior of this compound in biological samples, which is important for clinical monitoring and pharmacokinetic studies (Joqueviel et al., 1997).
Ifosfamide Metabolism and Excretion : Gilard et al. (2004) conducted a study on the urinary excretion of ifosfamide and its phosphorated metabolites, including this compound. The research provided insights into the excretion profiles of ifosfamide metabolites, which is essential for understanding the drug's pharmacokinetics and optimizing its therapeutic use (Gilard et al., 2004).
Impact of Administration Route on Metabolism : A study by Lind et al. (2008) explored how the route of administration and dose fractionation of ifosfamide affected the metabolism and excretion of its metabolites, including this compound. This research is significant for therapeutic strategies and understanding the influence of administration methods on drug metabolism (Lind et al., 2008).
Partitioning of Ifosfamide and its Metabolites in Blood : Momerency et al. (1996) studied the partitioning of ifosfamide and its metabolites between red blood cells and plasma, providing valuable information on the distribution and transport of these compounds within the body, which is crucial for optimizing dosing and reducing toxicity (Momerency et al., 1996).
Propiedades
Número CAS |
53459-52-2 |
|---|---|
Fórmula molecular |
C7H15Cl2N2O4P |
Peso molecular |
293.08 g/mol |
Nombre IUPAC |
3-bis(2-chloroethylamino)phosphoryloxypropanoic acid |
InChI |
InChI=1S/C7H15Cl2N2O4P/c8-2-4-10-16(14,11-5-3-9)15-6-1-7(12)13/h1-6H2,(H,12,13)(H2,10,11,14) |
Clave InChI |
DNDBVHDNSYHKLI-UHFFFAOYSA-N |
SMILES |
C(COP(=O)(NCCCl)NCCCl)C(=O)O |
SMILES canónico |
C(COP(=O)(NCCCl)NCCCl)C(=O)O |
| 53459-52-2 | |
Sinónimos |
carboxyifosfamide |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![10-ethyl-5,6,7,8-tetrahydrospiro[4a,8-(methanoiminomethano)quinazoline-2,1'-cyclohexan]-4(3H)-one](/img/structure/B1208549.png)
![4-[[Dimethoxyphosphoryl(phenyl)methyl]amino]benzoic acid](/img/structure/B1208550.png)




